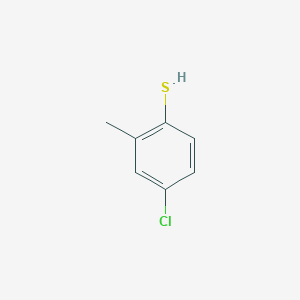

4-Chloro-2-methylthiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPEFSJLWXHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938041 | |

| Record name | 4-Chloro-2-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-01-7 | |

| Record name | 4-Chloro-2-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to the Physical Properties of 4-Chloro-2-methylthiophenol

Introduction and Compound Identification

4-Chloro-2-methylthiophenol, systematically named 4-Chloro-2-methylbenzenethiol, is a substituted aromatic thiol. Its structure, featuring a chlorinated benzene ring with both methyl and thiol functional groups, makes it a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The thiol group, in particular, is a versatile functional handle for various coupling reactions and molecular elaborations.

A thorough understanding of a compound's physical properties is a non-negotiable prerequisite for its application in research and development. These properties dictate critical parameters such as appropriate solvent systems for reactions and purification, storage conditions, safety protocols, and potential routes of administration or formulation for drug development candidates.

This guide addresses the notable scarcity of published experimental data for this compound. Rather than a simple repository of known values, this document serves as a comprehensive procedural framework. It provides researchers with the necessary methodologies to determine the key physical properties of this compound, ensuring data integrity and safe handling in the laboratory.

Compound Details:

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-Chloro-2-methylbenzenethiol | N/A |

| CAS Number | 17178-01-7 | [1][2] |

| Molecular Formula | C₇H₇ClS | [1][2] |

| Molecular Weight | 158.65 g/mol | [1] |

| Physical State | Liquid (at room temperature) |[3] |

Experimental Determination of Physical Properties

The following sections detail robust, validated protocols for characterizing the primary physical properties of this compound. The causality behind procedural steps is explained to provide a deeper understanding of the experimental design.

Thermal Properties: Micro-Boiling Point Determination

Given that this compound is a liquid at ambient temperature, its boiling point is the critical thermal property for characterization, influencing distillation-based purification and assessing thermal stability. The micro-scale method is presented here, as it is ideal for research settings where sample quantities may be limited.[4][5][6]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube inverted in the liquid sample. Upon cooling, the liquid will be drawn back into the capillary precisely at the boiling point.[5]

Experimental Protocol:

-

Apparatus Setup:

-

Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of this compound to a thermometer. The base of the test tube should align with the thermometer's bulb.

-

Prepare a short, sealed-end capillary tube. Place this capillary tube, open-end down, inside the test tube containing the sample.

-

Suspend the entire assembly in a heating bath (a Thiele tube or a beaker containing mineral oil on a hot plate stirrer is suitable).[5]

-

-

Heating Phase:

-

Begin heating the bath at a moderate rate (5-10 °C per minute).

-

Observe the inverted capillary. Initially, trapped air will be expelled as a slow stream of bubbles.

-

As the temperature approaches the boiling point, the bubbling will become a rapid, continuous, and vigorous stream. This indicates the vapor pressure of the sample is overcoming the atmospheric pressure.

-

-

Measurement Phase:

-

Once a continuous stream of bubbles is observed, turn off the heat source.

-

Allow the apparatus to cool slowly while monitoring the sample.

-

The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the inverted capillary tube is the boiling point. Record this temperature.[5]

-

For accuracy, repeat the determination at least twice. A pure compound should exhibit a consistent boiling point.

-

Density Determination

Density is a fundamental property useful for confirming substance identity and for mass-to-volume conversions in reaction setup.

Principle: Density is the ratio of a substance's mass to its volume (ρ = m/V). The mass can be accurately measured with an analytical balance, and the volume can be measured using calibrated glassware.[7][8][9]

Experimental Protocol:

-

Mass Measurement:

-

Place a clean, dry volumetric flask of a known volume (e.g., 5.00 mL or 10.00 mL) on an analytical balance and tare the balance to zero.

-

Record the mass of the empty flask if not taring.

-

-

Volume Measurement:

-

Carefully fill the volumetric flask with this compound until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask. A Pasteur pipette is useful for adding the final amount.[8]

-

-

Final Mass Measurement:

-

Re-weigh the filled volumetric flask and record the mass.

-

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask.

-

Calculate the density using the formula: Density (g/mL) = Mass of liquid (g) / Volume of flask (mL).

-

Perform the measurement at a recorded ambient temperature, as density is temperature-dependent.

-

Solubility Profile Assessment

Understanding the solubility profile is essential for selecting appropriate solvents for reactions, extractions, chromatography, and formulation. This protocol provides a systematic approach to determining qualitative solubility.

Principle: The principle of "like dissolves like" governs solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Furthermore, the solubility in acidic or basic aqueous solutions can indicate the presence of basic or acidic functional groups.[10]

Experimental Protocol:

-

General Procedure:

-

In a small test tube, add approximately 20-30 mg of this compound.

-

Add the test solvent dropwise, up to a total of 1 mL, agitating the mixture after each addition.

-

Record the compound as "soluble" if a clear, homogenous solution forms. Record as "partially soluble" or "insoluble" if cloudiness, a second phase, or undissolved material persists.

-

-

Solvent Selection and Interpretation:

-

Water (H₂O): Tests for high polarity and hydrogen bonding capability. Given the hydrophobic benzene ring, solubility is expected to be low.

-

Methanol (CH₃OH) / Ethanol (C₂H₅OH): Polar protic solvents.

-

Dichloromethane (CH₂Cl₂) / Diethyl Ether ((C₂H₅)₂O): Solvents of intermediate polarity.

-

Toluene / Hexane: Nonpolar solvents.

-

5% Aqueous Sodium Hydroxide (NaOH): A basic solution. Solubility indicates an acidic functional group. The thiol group (-SH) is weakly acidic and should be deprotonated by a strong base, forming a soluble sodium thiolate salt.

-

5% Aqueous Hydrochloric Acid (HCl): An acidic solution. Solubility would indicate a basic functional group (e.g., an amine), which is not present in this molecule. This test serves as a negative control.

-

Predicted Spectroscopic Characteristics

While experimental spectra for this specific compound are not widely available, its structure allows for the prediction of key spectroscopic features. These predictions are crucial for confirming the identity and purity of a synthesized or purchased sample.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): Expect signals in the range of 6.5-8.0 ppm.[11] The specific splitting pattern (multiplicity) will depend on the coupling between the three adjacent protons on the ring.

-

Thiol Proton (-SH): A broad singlet, typically in the range of 3.0-4.0 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent.

-

Methyl Protons (-CH₃): A sharp singlet in the alkyl region, likely around 2.0-2.5 ppm.[11]

-

-

Infrared (IR) Spectroscopy:

-

S-H Stretch: A weak, sharp absorption band in the region of 2600-2550 cm⁻¹.[12] Its presence is a key indicator of the thiol group.

-

Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13][14]

-

Aromatic C=C Stretch: Two to three bands of variable intensity in the 1600-1450 cm⁻¹ region.[13][14]

-

C-S Stretch: Generally weak bands in the fingerprint region.

-

C-Cl Stretch: A strong band typically found in the 850-550 cm⁻¹ region.[14]

-

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, its structure is highly analogous to other thiophenol derivatives, which are known to be hazardous. The following guidelines are based on the safety profile of thiophenol and chlorothiophenols and should be strictly adhered to.[1][10][15][16]

-

Primary Hazards:

-

Toxicity: Thiophenols are typically classified as toxic or highly toxic if swallowed, in contact with skin, or if inhaled.[1][15]

-

Irritation/Corrosion: Can cause skin and eye irritation or severe burns.[10]

-

Stench: Possesses a powerful and unpleasant odor, characteristic of thiols.[1][10]

-

Flammability: May be a combustible or flammable liquid.[1][10]

-

-

Required Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.

-

Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[10]

-

Use non-sparking tools when handling.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

-

If inhaled: Move the person to fresh air. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

-

Data Summary and Workflow Visualization

The protocols described in this guide are designed to populate the following data table with experimentally-derived values.

Table for Experimental Data:

| Physical Property | Experimental Value | Conditions (Temp, Pressure) |

|---|---|---|

| Boiling Point | ||

| Density | ||

| Solubility in Water | ||

| Solubility in Methanol | ||

| Solubility in Toluene | ||

| Solubility in 5% NaOH |

| Solubility in 5% HCl | | |

Workflow for Compound Characterization

The logical flow for fully characterizing a compound like this compound is outlined below. This process ensures that identity, purity, and key physical properties are determined systematically.

Caption: Workflow for the characterization of this compound.

References

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

Bulletin of University of Osaka Prefecture. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]

-

Scribd. (n.d.). Lab Test Procedure of Measuring Liquid Density. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

MhChem. (n.d.). “Density” (in class) Lab - Instructions. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Chart. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chymist.com [chymist.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. mt.com [mt.com]

- 7. Video: Determining the Density of a Solid and Liquid [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemicalbull.com [chemicalbull.com]

- 16. fishersci.com [fishersci.com]

4-Chloro-2-methylthiophenol chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Chloro-2-methylbenzenethiol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 4-Chloro-2-methylbenzenethiol (also known as 4-Chloro-2-methylthiophenol). Targeted at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of substituent effects on the aromatic system, offering insights grounded in spectroscopic data and theoretical principles. We will explore the molecule's covalent bonding, electronic architecture, conformational possibilities, and the resulting chemical properties that are pertinent to its application in synthetic and medicinal chemistry. The guide synthesizes experimental observations with computational analysis to present a holistic view of the molecule's behavior.

Molecular Identity and Significance

4-Chloro-2-methylbenzenethiol, a trifunctionalized aromatic compound, serves as a valuable intermediate in organic synthesis. Its structure, featuring a thiol, a chloro, and a methyl group on a benzene ring, provides multiple reactive sites and modulates the electronic properties of the core scaffold, making it a subject of interest in materials science and the development of pharmacologically active agents. Chlorine-containing compounds are integral to a significant portion of FDA-approved drugs, highlighting the importance of understanding such chlorinated intermediates.[1]

| Identifier | Value | Source |

| IUPAC Name | 4-Chloro-2-methylbenzenethiol | Cheméo |

| Common Name | This compound | Santa Cruz Biotechnology |

| CAS Number | 17178-01-7 | [2] |

| Molecular Formula | C₇H₇ClS | [2] |

| Molecular Weight | 158.65 g/mol | [2] |

| InChI Key | YIUPEFSJLWXHJR-UHFFFAOYSA-N | [3] |

Chemical Structure and Stereochemistry

The foundational structure of 4-Chloro-2-methylbenzenethiol is a benzene ring substituted at positions 1, 2, and 4. The spatial arrangement and electronic nature of these substituents dictate the molecule's overall geometry, polarity, and reactivity.

Atomic Connectivity

The molecule consists of a planar benzene ring. A thiol group (-SH) is attached to C1, a methyl group (-CH₃) to C2, and a chlorine atom (-Cl) to C4. This specific substitution pattern breaks the symmetry of the benzene ring.

Caption: 2D Chemical Structure of 4-Chloro-2-methylbenzenethiol.

Conformational Analysis

The primary conformational flexibility arises from the rotation around the C1-S bond. This rotation alters the orientation of the thiol hydrogen relative to the plane of the aromatic ring. Theoretical studies on substituted thiophenols show two main conformers: a cis form (S-H bond pointing towards the C6-H bond) and a trans form (S-H bond pointing towards the C2 substituent).[4] The energy barrier for this rotation is typically low, allowing for rapid interconversion at room temperature.[5] The relative stability of these conformers is influenced by steric hindrance and subtle electronic interactions with the adjacent methyl group.

Covalent Bonding and Electronic Landscape

The chemical behavior of 4-Chloro-2-methylbenzenethiol is a direct consequence of its electronic structure, which is modulated by the inductive and resonance effects of its three distinct substituents.

The Aromatic System

The benzene ring features a delocalized π-electron system, which is the primary site for electrophilic aromatic substitution reactions. The electron density of this π-system is not uniform due to the influence of the attached groups.

Substituent Effects on Electron Density

The interplay of the substituents creates a unique electronic environment on the aromatic ring:

-

Thiol Group (-SH): The sulfur atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can participate in π-conjugation with the aromatic ring, resulting in a moderate electron-donating resonance effect (+R). The +R effect generally dominates, making the thiol group an ortho-, para-director.

-

Methyl Group (-CH₃): This alkyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic attack.

-

Chloro Group (-Cl): Chlorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). Like sulfur, it possesses lone pairs that can be donated to the ring via resonance (+R), but this effect is much weaker than its inductive pull. The net result is that chlorine deactivates the ring towards electrophilic substitution but remains an ortho-, para-director.

The combined influence of these groups leads to a complex activation/deactivation pattern across the aromatic ring, which is critical for predicting its reactivity in synthetic protocols.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound (CAS 17178-01-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-methylthiophenol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2-methylthiophenol (CAS No. 13691-34-6), a key intermediate in various chemical syntheses. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer a cohesive interpretation that demonstrates how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) collectively validate the molecular structure of this compound. This guide is intended for researchers, quality control analysts, and process chemists who rely on robust analytical techniques for structural elucidation and purity assessment. We will explore the causality behind the observed spectral features, grounding our analysis in the fundamental principles of spectroscopy and the electronic effects exerted by the chloro, methyl, and thiol functional groups.

Introduction

This compound is a substituted aromatic thiol whose utility in organic synthesis necessitates unambiguous structural confirmation. The presence of multiple substituents on the benzene ring gives rise to a distinct and informative spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for ensuring reaction success, validating material quality, and meeting regulatory standards. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a validated, multi-technique confirmation of the compound's identity.

Molecular Structure and Spectroscopic Correlation

The structural integrity of a chemical entity is the bedrock of its function. For this compound, the relative positions of the chloro, methyl, and thiol groups dictate the electronic environment of each atom, which is directly probed by spectroscopic methods.

To facilitate a clear discussion, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the NMR analysis sections.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework with high precision.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons.

Experimental Protocol (Representative): A sample of this compound (~5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

Data and Interpretation:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| 1 | ~7.15 | d | 1H | H-6 | This proton is ortho to the thiol group and meta to the chlorine. The doublet arises from coupling to H-5. |

| 2 | ~7.08 | dd | 1H | H-5 | This proton is ortho to the chlorine and meta to the thiol, resulting in a downfield shift. It is split by both H-6 and H-3. |

| 3 | ~6.95 | d | 1H | H-3 | This proton is ortho to the methyl group and meta to the chlorine. The doublet arises from coupling to H-5. |

| 4 | ~3.40 | s | 1H | SH | The thiol proton is a broad singlet and its chemical shift can be variable depending on concentration and solvent. |

| 5 | ~2.35 | s | 3H | CH ₃ | The methyl protons are chemically equivalent and appear as a singlet as there are no adjacent protons. |

Note: Actual chemical shifts may vary slightly based on solvent and spectrometer frequency. The provided values are typical.

The observed splitting patterns and chemical shifts are entirely consistent with the proposed structure. The electron-withdrawing nature of the chlorine atom deshields the ortho proton (H-5), shifting it downfield. The methyl group, being weakly electron-donating, slightly shields the ortho proton (H-3).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~136.5 | C-2 | The carbon bearing the methyl group is shifted downfield due to substitution. |

| ~132.0 | C-4 | The carbon attached to the electronegative chlorine atom is significantly deshielded. |

| ~130.5 | C-6 | Aromatic CH carbon. |

| ~128.0 | C-5 | Aromatic CH carbon. |

| ~126.5 | C-1 | The carbon attached to the sulfur atom (ipso-carbon). |

| ~125.0 | C-3 | Aromatic CH carbon. |

| ~19.5 | C H₃ | The aliphatic methyl carbon appears in the expected upfield region. |

The seven distinct signals in the ¹³C NMR spectrum correspond perfectly to the seven carbon atoms in the molecule, providing further strong evidence for the assigned structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Experimental Protocol (Representative): A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared for a solid sample. The spectrum is recorded using an FTIR spectrometer.

Key Absorption Bands and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. |

| ~2920 | C-H Stretch | Aliphatic C-H | Indicates the presence of the methyl group. |

| ~2600-2550 | S-H Stretch | Thiol (S-H) | A weak but highly characteristic band confirming the thiol functional group. |

| ~1580, ~1470 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1100 | C-Cl Stretch | Aryl-Cl | Confirms the presence of the carbon-chlorine bond. |

The presence of the weak S-H stretch around 2550 cm⁻¹ is a definitive marker for the thiol group, while other bands corroborate the presence of the aromatic ring, methyl group, and chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering conclusive evidence of its elemental composition and structure.

Experimental Protocol (Representative): The sample is introduced into a mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z).

Data and Interpretation:

| m/z | Relative Intensity | Proposed Fragment | Significance |

| 158/160 | High | [M]⁺ | Molecular Ion Peak . The presence of a peak at m/z 158 and a smaller peak at m/z 160 in an approximate 3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). This confirms the molecular formula C₇H₇ClS. |

| 123 | Moderate | [M - Cl]⁺ | Loss of the chlorine atom. |

| 143 | Moderate | [M - CH₃]⁺ | Loss of the methyl group. |

The observation of the molecular ion peak [M]⁺ at m/z 158 with its corresponding [M+2]⁺ isotope peak at m/z 160 is the most critical piece of data from the mass spectrum. It unequivocally establishes the molecular mass and the presence of a single chlorine atom, thereby validating the elemental composition.

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together, they create a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic structure validation.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides unambiguous and mutually reinforcing evidence for the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework and the electronic environment of each nucleus. The IR spectrum confirms the presence of all key functional groups, most notably the characteristic S-H stretch. Finally, mass spectrometry validates the molecular weight and elemental formula, with the chlorine isotope pattern serving as a definitive marker. This integrated analytical approach exemplifies a robust methodology for the structural characterization of organic molecules, ensuring the highest degree of confidence for researchers and drug development professionals.

References

For the purpose of this guide, representative data has been synthesized and interpreted based on established principles of organic spectroscopy. Specific experimental data can be found in chemical databases and literature, such as those provided by chemical suppliers or in spectral libraries.

1H NMR and 13C NMR characterization of 4-Chloro-2-methylthiophenol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-2-methylthiophenol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships behind spectral features, outlines robust experimental protocols, and provides a framework for interpreting the data with high confidence. We will explore the influence of substituents on chemical shifts, analyze spin-spin coupling patterns, and present the data in a clear, structured format to serve as a definitive reference for the characterization of this compound.

Introduction: The Molecule and the Method

This compound is a substituted aromatic thiol featuring three distinct functional groups: a chloro group, a methylthio group, and a thiol group. The precise arrangement of these substituents on the benzene ring dictates its chemical properties and reactivity. Unambiguous structural confirmation is therefore critical, and NMR spectroscopy is the gold standard for this purpose.

By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule. This guide will interpret the key features of the NMR spectra:

-

Chemical Shift (δ): The position of a signal, indicating the electronic environment of the nucleus.

-

Integration: The area under a ¹H signal, proportional to the number of protons it represents.

-

Multiplicity (Splitting): The pattern of a signal, which reveals the number of neighboring protons.

-

Coupling Constants (J): The distance between split lines, providing information on the geometric relationship between coupled nuclei.

This document is structured to provide not only the spectral data but also the scientific rationale for its interpretation, ensuring a deep and practical understanding.

Experimental Design: A Protocol for Integrity

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument parameterization. The following protocol is a self-validating system designed to yield high-resolution, artifact-free spectra.

NMR Sample Preparation

The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[1][2]

Step-by-Step Protocol:

-

Material Weighing: Accurately weigh 10-20 mg of solid this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it into a clean, dry vial.[1][3]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak at ~7.26 ppm.[2][4] Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference standard (δ = 0.00 ppm).[4][5]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any suspended microparticulates that can disrupt the magnetic field homogeneity and broaden spectral lines, filter the solution.[2] Draw the solution into a Pasteur pipette with a small, tightly packed plug of glass wool or Kimwipe at its neck and transfer the filtrate directly into a clean, high-quality 5 mm NMR tube.[4]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[2]

Data Acquisition

These are typical parameters for a standard 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: 0 to 220 ppm

-

Analysis of the ¹H NMR Spectrum

The structure of this compound leads to a predictable ¹H NMR spectrum with distinct signals for the aromatic, methyl, and thiol protons.

Predicted Chemical Shifts and Multiplicities

The electronic effects of the substituents (-Cl, -SCH₃, -SH) govern the chemical shifts of the aromatic protons. The chloro group is electron-withdrawing, deshielding nearby protons (shifting them downfield). The methylthio and thiol groups are weakly electron-donating, which tends to shield protons (shifting them upfield). Protons on an aromatic ring typically appear in the 6.5-8.0 ppm region.[6][7]

The molecule has a plane of asymmetry, resulting in three unique aromatic proton signals, one methyl signal, and one thiol signal.

Workflow for Proton Signal Assignment

Caption: Logical workflow for predicting ¹H NMR signals.

Tabulated ¹H NMR Data

The predicted data, based on established chemical shift ranges and coupling constant values, is summarized below.

| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.25 | 1H | d (doublet) | Jmeta = ~2.5 Hz | Ortho to the electron-withdrawing Cl group, resulting in a downfield shift. Coupled only to H-5 via a meta-interaction. |

| H-5 | ~7.00 | 1H | dd (doublet of doublets) | Jortho = ~8.5 Hz, Jmeta = ~2.5 Hz | Experiences ortho coupling with H-3 and meta coupling with H-6. |

| H-3 | ~6.85 | 1H | d (doublet) | Jortho = ~8.5 Hz | Ortho to the electron-donating SH and SCH₃ groups, resulting in an upfield shift. Coupled only to H-5. |

| -SCH₃ | ~2.45 | 3H | s (singlet) | N/A | Aliphatic protons adjacent to sulfur and an aromatic ring. No adjacent protons to couple with. |

| -SH | ~3.40 | 1H | s (singlet) | N/A | Chemical shift is variable and concentration-dependent. Typically appears as a broad singlet and does not couple with other protons. |

Diagram of ¹H NMR Assignments

Caption: Visual assignment of protons on this compound.

Analysis of the ¹³C NMR Spectrum

In ¹³C NMR, each unique carbon atom produces a distinct signal. Due to the molecule's asymmetry, all seven carbon atoms are chemically non-equivalent and should produce seven separate peaks.

Predicted Chemical Shifts

Aromatic carbons typically resonate between 110-160 ppm.[6][8] Substituent effects are critical for assignment:

-

Carbons bonded to heteroatoms (-Cl, -S) are shifted significantly downfield.

-

Quaternary carbons (those without attached protons) often show weaker signals.

-

The methyl carbon will appear far upfield.

Tabulated ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Description | Rationale |

| C-1 | ~155 | Quaternary, C-SH | Attached to the electronegative sulfur atom of the thiol group. |

| C-2 | ~138 | Quaternary, C-SCH₃ | Attached to the sulfur of the methylthio group. |

| C-4 | ~135 | Quaternary, C-Cl | Attached to the electronegative chlorine atom. |

| C-6 | ~130 | Tertiary, CH | Carbon adjacent to the C-Cl bond. |

| C-5 | ~128 | Tertiary, CH | Aromatic CH. |

| C-3 | ~125 | Tertiary, CH | Aromatic CH, shielded by adjacent donating groups. |

| -SCH₃ | ~15 | Methyl | Aliphatic carbon, appears significantly upfield. |

Diagram of ¹³C NMR Assignments

Sources

- 1. organomation.com [organomation.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility of 4-Chloro-2-methylthiophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-2-methylthiophenol, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document synthesizes information on the compound's physicochemical properties, predicts its solubility in a range of common organic solvents based on established chemical principles, and furnishes a detailed experimental protocol for researchers to determine precise solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in Chemical Processes

The solubility of a compound in a given solvent is a critical physical property that governs its utility in a multitude of chemical applications.[1] For a versatile chemical intermediate such as this compound (Figure 1), understanding its solubility profile is paramount for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for efficient molecular interaction and reaction to occur.[2]

-

Process Optimization: The choice of solvent directly impacts reaction yield, purity of the product, and the ease of downstream processing, including crystallization and isolation.

-

Formulation Development: In the pharmaceutical and agrochemical industries, the solubility of an active ingredient in various excipients and solvent systems is a key determinant of its bioavailability and efficacy.

This guide will delve into the structural and electronic properties of this compound to predict its solubility behavior and provide a robust framework for its experimental determination.

Figure 1: Chemical Structure of this compound

Sources

An In-Depth Technical Guide to the Thermochemical Properties of 4-Chloro-2-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 4-chloro-2-methylthiophenol. In the absence of extensive experimental data for this specific compound, this document focuses on the established experimental and computational techniques that are fundamental to characterizing novel chemical entities. By detailing the causality behind experimental choices and the logic of computational approaches, this guide serves as a robust resource for researchers in drug development and chemical sciences, enabling them to apply these principles to this compound and other compounds of interest.

Introduction: The Significance of Thermochemical Data

This compound, a substituted thiophenol, possesses a molecular architecture that makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The thermochemical properties of such a compound are not merely academic data points; they are critical parameters that govern its stability, reactivity, and behavior in various physical and chemical processes. For drug development professionals, understanding the enthalpy of formation, heat capacity, and phase change enthalpies is crucial for process safety, polymorph screening, and formulation development.

Experimental Determination of Thermochemical Properties

The experimental investigation of a compound's thermochemical properties is a multi-faceted process, often requiring a combination of calorimetric and analytical techniques. The following sections outline the key experimental workflows.

Enthalpy of Combustion and Formation: Rotating-Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organosulfur compounds like this compound, its determination via combustion calorimetry presents unique challenges due to the formation of sulfur oxides and sulfuric acid, which can lead to incomplete combustion and a heterogeneous mixture of products.[1] Rotating-bomb calorimetry is the preferred method to ensure complete oxidation and a well-defined final state.

Experimental Protocol: Rotating-Bomb Calorimetry

-

Sample Preparation: A precise mass of this compound is pelletized and placed in a crucible within the combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used.

-

Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known volume of distilled water is added to the bomb to ensure that all sulfuric acid formed is in the aqueous state.

-

Combustion: The bomb is placed in a calorimeter with a known heat capacity. The sample is ignited, and the temperature change of the calorimeter is meticulously recorded. The bomb is rotated during and after combustion to ensure a homogeneous solution of the products.

-

Analysis of Products: The final contents of the bomb are carefully analyzed to quantify the amounts of carbon dioxide, and aqueous sulfuric and hydrochloric acids. This is crucial for applying necessary corrections.

-

Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

Diagram of Experimental Workflow

Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

Enthalpy of Fusion and Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow to or from a sample as a function of temperature or time. It is used to determine the enthalpy of fusion (ΔfusH) and the heat capacity (Cp) of this compound.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium for temperature and enthalpy).

-

Measurement:

-

Enthalpy of Fusion: The sample is heated at a constant rate through its melting point. The energy absorbed during melting is measured, and the area of the melting peak is integrated to determine the enthalpy of fusion.

-

Heat Capacity: The sample is subjected to a temperature program that includes isothermal segments and controlled heating ramps. The heat flow during the heating ramps is compared to that of a known sapphire standard to calculate the heat capacity.

-

-

Data Analysis: The resulting thermogram is analyzed to determine the melting temperature (Tfus), the enthalpy of fusion, and the heat capacity as a function of temperature.

Data Presentation: Thermochemical Phase Change Properties

| Property | Symbol | Method | Typical Values for Related Compounds (kJ/mol) |

| Enthalpy of Fusion | ΔfusH° | DSC | 15 - 30 |

| Enthalpy of Vaporization | ΔvapH° | TGA/DSC, Knudsen Effusion | 40 - 70 |

| Enthalpy of Sublimation | ΔsubH° | TGA/DSC, Knudsen Effusion | 60 - 100 |

Note: The values presented are illustrative ranges for substituted phenols and thiophenols and are not specific to this compound.

Enthalpy of Sublimation and Vaporization

The enthalpies of sublimation (ΔsubH) and vaporization (ΔvapH) are crucial for understanding the volatility and phase behavior of a compound. These can be determined by various methods, including thermogravimetric analysis (TGA) coupled with DSC, and the Knudsen effusion method. For solid compounds, the enthalpy of sublimation at a given temperature can also be derived from the enthalpies of fusion and vaporization at that same temperature.[2][3]

Computational Thermochemistry: A Predictive Approach

Given the likely scarcity of experimental data for this compound, computational chemistry offers a powerful and cost-effective means of predicting its thermochemical properties.[4]

Ab Initio and Density Functional Theory (DFT) Calculations

Modern computational methods can provide highly accurate predictions of thermochemical data.

-

Geometry Optimization and Vibrational Frequencies: The first step involves finding the lowest energy structure of the molecule using methods like DFT (e.g., B3LYP functional) with an appropriate basis set. The calculated vibrational frequencies are then used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

High-Accuracy Energy Calculations: More sophisticated methods, such as the Gaussian-n (e.g., G3) or Complete Basis Set (CBS) theories, are employed to calculate a highly accurate electronic energy.[4] These methods use a series of calculations and empirical corrections to approximate the results of very high-level calculations.

-

Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.[5][6]

Diagram of Computational Workflow

Caption: A generalized workflow for the computational prediction of the enthalpy of formation.

Bond Dissociation Energies (BDEs)

The S-H bond dissociation energy is a key indicator of the antioxidant potential and radical reactivity of thiophenols. Computational studies have shown a good correlation between the S-H BDE and the electronic properties of substituents on the aromatic ring.[7] For this compound, the electron-withdrawing nature of the chlorine atom is expected to have a notable effect on the S-H bond strength.

Structural Considerations and Substituent Effects

The thermochemical properties of this compound are intrinsically linked to its molecular structure.

-

-Cl Substituent: The chloro group is electron-withdrawing via induction but electron-donating through resonance. Its overall effect will influence the acidity of the thiol proton and the stability of the corresponding thiophenolate anion.

-

-SCH3 Substituent: The methylthio group is generally considered to be a weak electron-donating group through resonance.

-

Intramolecular Interactions: The relative positions of the chloro, methylthio, and thiol groups may allow for intramolecular hydrogen bonding or other steric and electronic interactions that can affect the conformational stability and overall thermochemistry of the molecule.

Summary of Predicted Thermochemical Data

While experimental data is pending, the following table presents a summary of the types of thermochemical data that can be robustly predicted for this compound using the computational methods described.

| Thermochemical Property | Symbol | Predicted Value (Illustrative) |

| Standard Gas-Phase Enthalpy of Formation | ΔfH°(g) | (Value to be computed) kJ/mol |

| S-H Bond Dissociation Energy | BDE(S-H) | (Value to be computed) kJ/mol |

| Ideal Gas Heat Capacity at 298.15 K | Cp(g) | (Value to be computed) J/(mol·K) |

Note: The values in this table would be populated upon completion of the detailed computational studies outlined in Section 3.

Conclusion

The comprehensive characterization of the thermochemical properties of this compound is essential for its safe and effective application in research and development. This guide has outlined the key experimental and computational methodologies that form the foundation of such a characterization. Rotating-bomb calorimetry, differential scanning calorimetry, and advanced computational techniques provide a synergistic approach to obtaining reliable data on the enthalpy of formation, phase transitions, heat capacity, and bond energies. For drug development professionals and scientists, the application of these methods is not only a matter of scientific rigor but also a critical component of informed decision-making in process development and material handling.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 17178-01-7). Retrieved from [Link]

-

AKJournals. (2010). Study of polymorphism of organosulfur and organoselenium compounds. Journal of Thermal Analysis and Calorimetry, 105(3). Retrieved from [Link]

-

Ribeiro da Silva, M. A. V. (n.d.). Thermochemistry of formation and phase transitions of substituted thiophenes at 298.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemistry of Organosulfur Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Substituent effects on the S–H bond dissociation energies of thiophenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Enthalpy of formation of thiophene derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Computational Thermochemistry and Challenges for the Future. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 7. Enthalpy of Vaporization – Organic Compounds. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002. Retrieved from [Link]

-

Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Sublimation enthalpies at 298.15 K using correlation gas chromatography and differential scanning calorimetry measurements. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]

-

University of North Texas Digital Library. (n.d.). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies. Retrieved from [Link]

-

University of North Texas Digital Library. (n.d.). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001. Retrieved from [Link]

Sources

- 1. Thermochemistry of formation and phase transitions of substituted thiophenes at 298.15 K: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. umsl.edu [umsl.edu]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Substituent effects on the S–H bond dissociation energies of thiophenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Introduction: The Emerging Role of Substituted Thiophenols in Drug Discovery

An In-depth Technical Guide to the Potential Biological Activity of Substituted Thiophenols

Substituted thiophenols, aromatic compounds characterized by a sulfhydryl (-SH) group and one or more substituents on the benzene ring, are a class of molecules gaining significant traction in medicinal chemistry and drug development. While their structural analogues, phenols, have long been investigated for their biological activities, recent research has illuminated the unique and often superior therapeutic potential of thiophenol derivatives. The presence of the sulfur atom imparts distinct physicochemical properties, including higher acidity and nucleophilicity of the thiol group compared to the hydroxyl group of phenols, which in turn influences their biological interactions and mechanisms of action.

This guide provides an in-depth exploration of the key biological activities of substituted thiophenols, with a focus on their antioxidant, anticancer, and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and provides detailed, field-proven protocols for the evaluation of these compounds. We will delve into the structure-activity relationships that govern their efficacy and explore the molecular mechanisms through which they exert their therapeutic effects.

Chapter 1: Antioxidant Properties of Substituted Thiophenols

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Substituted thiophenols have emerged as potent antioxidants, often surpassing their phenolic counterparts in radical scavenging capabilities.

Mechanisms of Antioxidant Action

The antioxidant activity of substituted thiophenols is primarily attributed to the ability of the thiol group to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton-Loss Electron Transfer (SPLET).[1] The efficiency of these mechanisms is influenced by the nature of the substituents on the aromatic ring and the reaction medium.

Computational studies have confirmed the higher antioxidant activity of thiophenols as peroxyl radical scavengers compared to phenols, with Single Electron Transfer (SET) identified as a primary mechanism.[2] The rate constants for these reactions are often close to the diffusion limit, indicating that these compounds can scavenge peroxyl radicals before they cause damage to vital biomolecules.[2] In aqueous solutions, the SPLET mechanism is often dominant due to the higher acidity of the S-H bond, which facilitates proton loss followed by electron transfer.[1][2]

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant potency of substituted thiophenols is significantly influenced by the electronic properties and position of the substituents on the aromatic ring.

| Substituent Type | Position | Effect on Antioxidant Activity | Rationale |

| Electron-Donating Groups (EDGs) (e.g., -NH₂, -OCH₃) | ortho, para | Increased | EDGs destabilize the S-H bond and stabilize the resulting thiyl radical through resonance, facilitating hydrogen or electron donation.[1] |

| Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl) | Any | Decreased | EWGs strengthen the S-H bond, making hydrogen or electron donation more difficult. |

Several studies have systematically evaluated series of substituted thiophenols, confirming these general trends. For instance, aminothiophenols have demonstrated notable performance in radical scavenging assays, often surpassing the activity of the standard antioxidant Trolox.[1]

Experimental Protocols for Evaluating Antioxidant Activity

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated assays are crucial. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods for evaluating the radical scavenging activity of compounds like substituted thiophenols.

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Substituted thiophenol test compounds

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

-

Micropipettes

-

-

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.

-

Preparation of Test Samples: Prepare a stock solution of the substituted thiophenol in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

-

Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test sample or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the sample. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 (Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample).

-

IC₅₀ Determination: Plot the scavenging activity (%) against the concentration of the test sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

-

Reagents and Equipment:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or ethanol

-

Substituted thiophenol test compounds

-

Positive control (e.g., Trolox)

-

UV-Vis spectrophotometer (absorbance at 734 nm)

-

-

Step-by-Step Methodology:

-

Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: a. Add 1.0 mL of the ABTS•⁺ working solution to a cuvette. b. Add 10 µL of the test sample at various concentrations. c. Mix thoroughly and incubate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Trolox Equivalent Antioxidant Capacity (TEAC): The results can be expressed as TEAC, which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test substance.

-

Chapter 2: Anticancer Activity of Substituted Thiophenols

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Substituted thiophenols have demonstrated significant potential in this area, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Enzyme Inhibition as a Key Anticancer Mechanism

A primary mechanism through which substituted thiophenols exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.

A notable example is the development of 4-amino-2-(thio)phenol derivatives as potent inhibitors of protein kinase B (AKT) and ABL tyrosine kinase.[2] These kinases are key components of signaling pathways that are often hyperactivated in cancer, promoting cell survival and proliferation.

Structure-Activity Relationship of Thiophenol-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors requires a deep understanding of the interactions between the inhibitor and the enzyme's active site. For 4-amino-2-(thio)phenol derivatives, the substitution of a sulfonamide structure for an amide fragment has been shown to enhance protein kinase and angiogenesis inhibitory activities.[2] The specific nature and position of substituents on the thiophenol ring and the sulfonamide moiety are critical for achieving high potency and selectivity.

Experimental Protocol for Evaluating Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.

-

Reagents and Equipment:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the substituted thiophenol compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include untreated control wells (medium only) and solvent control wells. Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Abs_sample / Abs_control) x 100 Plot cell viability against compound concentration to determine the IC₅₀ value.

-

Chapter 3: Antimicrobial Activity of Substituted Thiophenols

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Substituted thiophenols have shown promise as effective antibacterial and antifungal agents.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophenol derivatives are multifaceted. One identified mechanism is the inhibition of essential bacterial enzymes. For instance, a thiophenyl-pyrimidine derivative has been shown to exert its antibacterial effect by inhibiting FtsZ polymerization and GTPase activity, which are critical for bacterial cell division.[3] This leads to bactericidal effects, particularly against Gram-positive bacteria. The general mechanism of action for many antimicrobial agents involves oxidation, halogenation, or protein precipitation, which can disrupt the function of essential microbial proteins.[4]

Experimental Protocol for Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

-

Reagents and Equipment:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Substituted thiophenol test compounds

-

Positive control antibiotic (e.g., Ampicillin)

-

Sterile 96-well microplates

-

Incubator (37°C)

-

Spectrophotometer or microplate reader (for measuring OD₆₀₀)

-

-

Step-by-Step Methodology:

-

Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth. The final volume in each well should be 100 µL.

-

Prepare Bacterial Inoculum: Grow the bacterial strain in broth to the mid-log phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microplate containing the compound dilutions. This will bring the final volume to 200 µL.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

-

Conclusion and Future Perspectives

Substituted thiophenols represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent antioxidant, anticancer, and antimicrobial activities, often superior to their phenolic analogs, are driven by the unique chemical properties of the thiol group. The biological efficacy of these compounds is intricately linked to the nature and position of substituents on the aromatic ring, highlighting the importance of structure-activity relationship studies in designing novel drug candidates.

The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of substituted thiophenols, ensuring the generation of reliable and reproducible data. Future research should continue to explore the diverse biological activities of this class of compounds, elucidate their detailed mechanisms of action, and optimize their pharmacokinetic and toxicological profiles to translate their therapeutic potential into clinical applications. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery and development of next-generation drugs based on the substituted thiophenol scaffold.

References

-

J. O. Morley and T. P. Matthews, "Studies on the biological activity of some nitrothiophenes," Organic & Biomolecular Chemistry, vol. 4, no. 2, pp. 359-366, 2006. [Link]

-

Y. Sun et al., "Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II," European Journal of Medicinal Chemistry, vol. 69, pp. 191-200, 2013. [Link]

-

A. Miró-Canturri et al., "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria," Frontiers in Microbiology, vol. 15, 2024. [Link]

-

A. K. Singh et al., "Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors," RSC Medicinal Chemistry, 2024. [Link]

-

A. M. L. Roxburgh et al., "Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors," Journal of Biological Chemistry, vol. 297, no. 3, p. 100982, 2021. [Link]

-

A. K. Singh et al., "Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors," RSC Medicinal Chemistry, 2024. [Link]

-

Y.-T. Chen et al., "Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative," RSC Advances, vol. 9, no. 20, pp. 11493-11500, 2019. [Link]

-

A. Sachett et al., "Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues," Scientific Reports, vol. 15, no. 1, p. 73, 2025. [Link]

-

ACME Research Solutions, "DPPH Scavenging Assay Protocol- Detailed Procedure," 2024. [Link]

-

A. Rempe et al., "Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review," Foods, vol. 13, no. 1, p. 16, 2023. [Link]

-

M. A. Zhylko et al., "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review," Molecules, vol. 29, no. 13, p. 3089, 2024. [Link]

-

T. Kataoka et al., "Synthesis and structure-activity relationships of thioflavone derivatives as specific inhibitors of the ERK-MAP kinase signaling pathway," Bioorganic & Medicinal Chemistry, vol. 12, no. 9, pp. 2397-2407, 2004. [Link]

-

A. Sharma, "Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts," Assay Depot, 2024. [Link]

-

S. Das, "MTT Assay Protocol," ResearchGate, 2023. [Link]

-

P. D. Lokhande et al., "Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition," Indian Journal of Pharmaceutical Sciences, vol. 73, no. 2, pp. 200-207, 2011. [Link]

-

G-Biosciences, "DPPH Antioxidant Assay," 2023. [Link]

-

A. A. A. Al-Shmgani et al., "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis," International Journal of Molecular Sciences, vol. 24, no. 21, p. 15837, 2023. [Link]

-

S. Kumar, "Can you suggest a relevant protocol for ABTS radical scavenging assay?," ResearchGate, 2023. [Link]

-

I. Valuța et al., "In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture," Pharmaceuticals, vol. 16, no. 2, p. 257, 2023. [Link]

-

D. A. Ali et al., "Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives," Molecules, vol. 24, no. 19, p. 3563, 2019. [Link]

-

A. Sachett et al., "Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues," ResearchGate, 2024. [Link]

-

M. F. Gallego et al., "The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations," Antioxidants, vol. 12, no. 12, p. 2139, 2023. [Link]

- Google Patents, "Method for producing aminothiophenols and their deriv

-

Amerigo Scientific, "DPPH Assay: Principle, Applications, and Complete Guide," 2024. [Link]

-

G-Biosciences, "ABTS Antioxidant Capacity Assay," 2023. [Link]

-

A. Sachett et al., "Antioxidant activity by DPPH assay: in vitro protocol," protocols.io, 2021. [Link]

-

J. M. Andrews, "Determination of Minimum Inhibitory Concentrations," Journal of Antimicrobial Chemotherapy, vol. 48, no. suppl 1, pp. 5-16, 2001. [Link]

-

J. L. R. Rama et al., "Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates," Antibiotics, vol. 11, no. 1, p. 58, 2022. [Link]

-

K. Kowalska and K. Pluta, "Synthesis and anticancer activity of thiosubstituted purines," Journal of the Brazilian Chemical Society, vol. 25, no. 8, pp. 1466-1475, 2014. [Link]

-

M. G. T. S. et al., "Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria," Pharmacognosy Magazine, vol. 9, no. 34, pp. 105-111, 2013. [Link]

-

Y. Zhang et al., "Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors," Molecules, vol. 28, no. 16, p. 6051, 2023. [Link]

-

Hielscher Ultrasonics, "Minimum Inhibitory Concentration (MIC) Assay Protocol," 2024. [Link]

- Google Patents, "Process for the prepar

-

Reaction Biology, "Step-by-Step Guide to Kinase Inhibitor Development," 2024. [Link]

-

Alexandra Cătălina Cornea et al., "Analysis of trends in the antioxidant activity of phenol and thiophenol analogues," ResearchGate, 2025. [Link]

-

Henrik's Lab, "Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration)," YouTube, 2021. [Link]

-

S. Martens, "In vitro kinase assay v1," protocols.io, 2023. [Link]

-

A. Rodriguez, "Minimal Inhibitory Concentration (MIC)," protocols.io, 2017. [Link]

-

S. Martens, "In vitro kinase assay," protocols.io, 2024. [Link]

-

D. A. Ali et al., "Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives," Kyushu University Institutional Repository, 2019. [Link]

-

SEAFDEC/AQD, "Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria," SEAFDEC/AQD Institutional Repository, 2000. [Link]

-

Pharmacy Adda, "Antimicrobials: Mechanism of action," YouTube, 2021. [Link]

Sources

- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Literature review of 4-Chloro-2-methylthiophenol and its analogs

An In-depth Technical Guide to 4-Chloro-2-methylthiophenol and its Analogs for Drug Discovery Professionals